N-Deformyl-N-benzyloxycarbonyl Orlistat

Overview

Description

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is primarily used in proteomics research and has a molecular formula of C36H59NO6 with a molecular weight of 601.86 .

Preparation Methods

The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves several steps, starting from the parent compound Orlistat. The process typically includes the deformylation and benzyloxycarbonylation of Orlistat under specific reaction conditions. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-Deformyl-N-benzyloxycarbonyl Orlistat undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Deformyl-N-benzyloxycarbonyl Orlistat is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for studying lipase inhibition. In biology, it is used to investigate the mechanisms of lipid metabolism. In medicine, it aids in the development of new therapeutic agents targeting obesity and related metabolic disorders .

Mechanism of Action

The mechanism of action of N-Deformyl-N-benzyloxycarbonyl Orlistat involves the inhibition of gastrointestinal lipases, enzymes responsible for the breakdown of dietary fats. By inhibiting these enzymes, the compound reduces the absorption of fats from the diet, leading to weight loss. The molecular targets include pancreatic lipase and other related enzymes involved in fat metabolism .

Comparison with Similar Compounds

N-Deformyl-N-benzyloxycarbonyl Orlistat can be compared with other lipase inhibitors such as:

Orlistat: The parent compound, widely used in clinical settings for weight management.

Tetrahydrolipstatin: Another derivative of Orlistat with similar lipase inhibitory properties.

Cetilistat: A newer lipase inhibitor with a different chemical structure but similar mechanism of action.

This compound is unique due to its specific modifications, which may offer distinct advantages in research applications .

Biological Activity

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of the well-known weight-loss drug Orlistat, which functions primarily as a lipase inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Orlistat and Its Derivatives

Orlistat is primarily used for obesity management by inhibiting gastrointestinal lipases, which reduces dietary fat absorption. The compound's mechanism involves the formation of a covalent bond with the serine residue in the active site of lipases, preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This results in a significant reduction in caloric intake from fats.

Chemical Structure

- Chemical Formula : C29H53NO5

- Molecular Weight : 451.74 g/mol

This compound retains the core mechanism of Orlistat but may exhibit enhanced properties due to structural modifications. The biological activity can be summarized as follows:

- Inhibition of Lipases : It inhibits pancreatic and gastric lipases, leading to decreased fat absorption.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1/S boundary in vitro, which may have implications for cancer therapy.

- Effects on Fatty Acid Synthase : The compound also inhibits the thioesterase domain of fatty acid synthase, which is crucial for fatty acid metabolism.

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound and its parent compound:

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Orlistat and its derivatives:

- Long-term Weight Management Study : A two-year study showed that participants taking Orlistat lost more weight compared to placebo (8.76 kg vs 5.81 kg) and regained less weight during maintenance phases .

- Lipid Metabolism Effects : In animal models, Orlistat administration resulted in significant reductions in body weight and body fat (17% weight loss observed in genetically obese mice) while also affecting lipid metabolism parameters such as triglycerides and cholesterol levels .

- Cancer Research Implications : Research indicates that inhibition of fatty acid synthase by Orlistat derivatives may reduce proliferation in certain cancer cell lines, suggesting potential applications beyond weight management .

Properties

IUPAC Name |

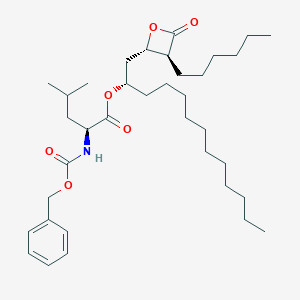

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-94-1 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.